molecular formula C24H22N4OS B10908054 2-[(5-{[(2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone

2-[(5-{[(2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone

Cat. No.: B10908054
M. Wt: 414.5 g/mol
InChI Key: UJAKWCIFJYUUPN-UHFFFAOYSA-N
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Description

1-PHENYL-2-{[4-PHENYL-5-(2-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been widely studied for their potential applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, features a unique structure that combines a triazole ring with phenyl and toluidine groups, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 1-PHENYL-2-{[4-PHENYL-5-(2-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE typically involves multiple steps. One common method includes the alkylation of 4-phenyl-5-(2-toluidinomethyl)-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone in the presence of a base such as cesium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at room temperature. The resulting product is then purified and characterized using techniques such as IR, NMR spectroscopy, and elemental analysis .

Chemical Reactions Analysis

1-PHENYL-2-{[4-PHENYL-5-(2-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE can undergo various chemical reactions, including:

Scientific Research Applications

This compound has shown potential in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-PHENYL-2-{[4-PHENYL-5-(2-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The phenyl and toluidine groups may enhance the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as:

Properties

Molecular Formula

C24H22N4OS

Molecular Weight

414.5 g/mol

IUPAC Name

2-[[5-[(2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone

InChI

InChI=1S/C24H22N4OS/c1-18-10-8-9-15-21(18)25-16-23-26-27-24(28(23)20-13-6-3-7-14-20)30-17-22(29)19-11-4-2-5-12-19/h2-15,25H,16-17H2,1H3

InChI Key

UJAKWCIFJYUUPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=CC=C4

Origin of Product

United States

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